molecular formula C13H17ClN2OS B215750 N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide

N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide

Cat. No. B215750
M. Wt: 284.81 g/mol
InChI Key: ASGZHWCBUKQRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide, also known as CMHP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide is not fully understood. However, it has been proposed that N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide may exert its therapeutic effects by modulating various molecular targets such as ion channels, enzymes, and receptors. For example, N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has also been found to activate the TRPV1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, it has been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide also exhibits a wide range of biological activities, which makes it a promising candidate for drug development. However, there are some limitations to the use of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide in laboratory experiments. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, the toxicity and safety profile of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide have not been fully evaluated, which may limit its clinical translation.

Future Directions

There are several future directions for the research on N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide. One direction is to further investigate its mechanism of action and molecular targets. This can provide insights into the development of more specific and effective therapeutic agents. Another direction is to evaluate the safety and toxicity of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide in preclinical and clinical studies. This can facilitate its clinical translation and potential use in humans. Furthermore, the development of novel formulations and delivery methods for N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide can improve its pharmacokinetics and bioavailability. Finally, the exploration of the potential synergistic effects of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide with other drugs or therapies can enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide is a synthetic compound that has been studied extensively for its potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, its safety and toxicity profile have not been fully evaluated, which may limit its clinical translation. Further research is needed to explore its mechanism of action, safety, and potential synergistic effects with other drugs or therapies.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with 4-hydroxypiperidine in the presence of a base catalyst. The resulting compound is purified by column chromatography to obtain the final product. The purity and identity of N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies. N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide

Molecular Formula

C13H17ClN2OS

Molecular Weight

284.81 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-hydroxypiperidine-1-carbothioamide

InChI

InChI=1S/C13H17ClN2OS/c1-9-11(14)3-2-4-12(9)15-13(18)16-7-5-10(17)6-8-16/h2-4,10,17H,5-8H2,1H3,(H,15,18)

InChI Key

ASGZHWCBUKQRBO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC(CC2)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC(CC2)O

Origin of Product

United States

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